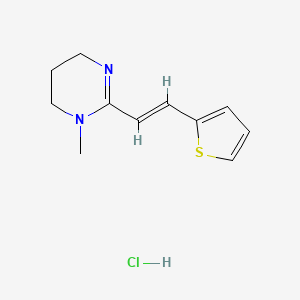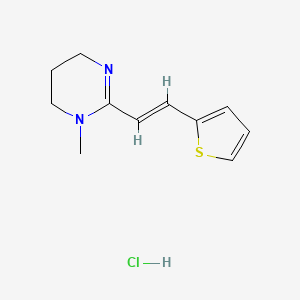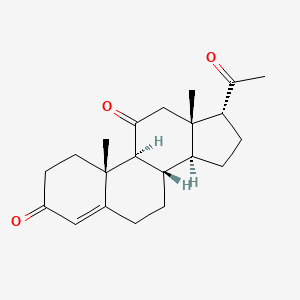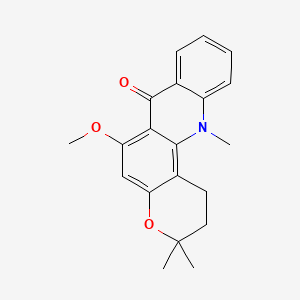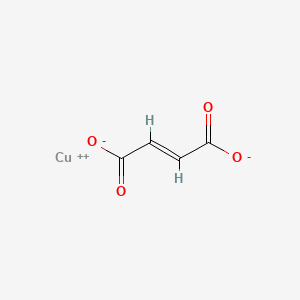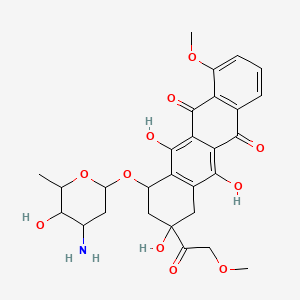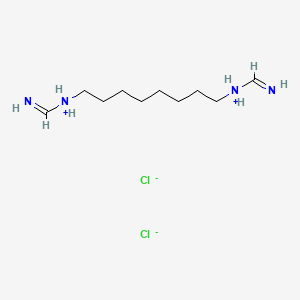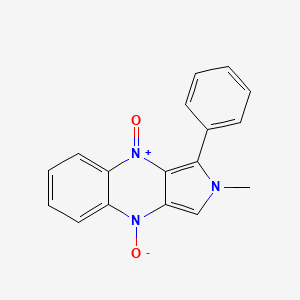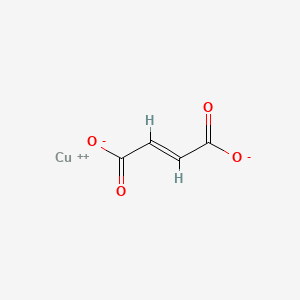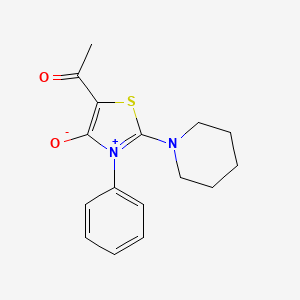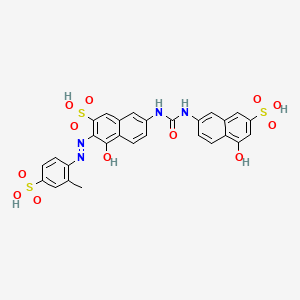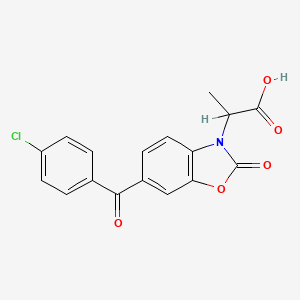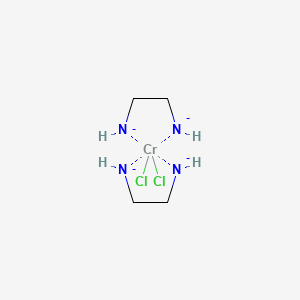
(1S,3S)-Isomalathion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-Isomalathion is an organophosphate compound that is a stereoisomer of malathion. It is primarily known for its use as an insecticide and acaricide. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-Isomalathion typically involves the stereoselective synthesis of malathion followed by the separation of its stereoisomers. The process begins with the reaction of diethyl maleate with dimethyl dithiophosphoric acid to form malathion. The stereoisomers are then separated using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of malathion followed by the use of advanced chromatographic methods to isolate the (1S,3S) stereoisomer. The process is optimized for high yield and purity to ensure the effectiveness of the compound as an insecticide.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-Isomalathion undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form malaoxon, a more potent acetylcholinesterase inhibitor.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl fumarate and dimethyl dithiophosphoric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Substitution: Nucleophilic substitution reactions often occur under basic conditions with reagents like sodium hydroxide.
Major Products
Oxidation: Malaoxon
Hydrolysis: Diethyl fumarate and dimethyl dithiophosphoric acid
Substitution: Various substituted phosphorothioates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(1S,3S)-Isomalathion has several scientific research applications across various fields:
Chemistry: Used as a model compound to study stereoselective reactions and the behavior of organophosphates.
Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on insect nervous systems.
Medicine: Research into potential therapeutic uses of acetylcholinesterase inhibitors for conditions such as Alzheimer’s disease.
Industry: Utilized in the development of more effective and selective insecticides and acaricides.
Wirkmechanismus
(1S,3S)-Isomalathion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death in insects. The molecular target is the active site of acetylcholinesterase, where this compound forms a covalent bond, preventing the enzyme from functioning properly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malathion: The parent compound of (1S,3S)-Isomalathion, used widely as an insecticide.
Malaoxon: The oxidized form of malathion, more potent as an acetylcholinesterase inhibitor.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The (1S,3S) configuration may result in different binding affinities and inhibition kinetics compared to other stereoisomers or related compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
141280-06-0 |
|---|---|
Molekularformel |
C10H19O6PS2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
diethyl (2S)-2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3/t8-,17?/m0/s1 |
InChI-Schlüssel |
LPQDGVLVYVULMX-CLBCNEFWSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)SC |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


